molecular formula C21H30FN5O3S2 B11310738 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

Cat. No.: B11310738
M. Wt: 483.6 g/mol
InChI Key: CIKRFVBQDXQSIY-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and methylsulfonyl groups. The final step involves the attachment of the acetamide moiety to the triazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-ethyl-5-{[(4-chlorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide
  • **2-[(4-ethyl-5-{[(4-bromophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

Uniqueness

The uniqueness of 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C21H30FN5O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C21H30FN5O3S2/c1-4-26-19(13-27(32(3,29)30)17-11-9-16(22)10-12-17)24-25-21(26)31-14-20(28)23-18-8-6-5-7-15(18)2/h9-12,15,18H,4-8,13-14H2,1-3H3,(H,23,28)

InChI Key

CIKRFVBQDXQSIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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